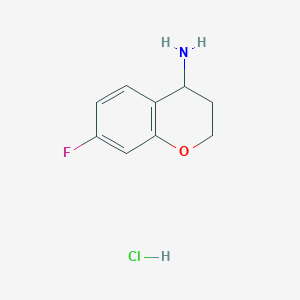

7-Fluorochroman-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOXKACXYHMVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724846 | |

| Record name | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-21-6 | |

| Record name | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluorochroman-4-amine Hydrochloride: Properties, Synthesis, and Potential Applications in Neuroscience Research

This guide offers a comprehensive technical overview of 7-Fluorochroman-4-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a detailed synthesis protocol, analytical methodologies, and the potential biological significance of this compound, particularly in the context of neuroscience. The strategic incorporation of a fluorine atom into the chroman scaffold can modulate key drug-like properties, including metabolic stability and receptor binding affinity, making this a compelling molecule for further investigation.[1][2][3][4]

Physicochemical and Structural Characteristics

This compound is a fluorinated derivative of the chroman-4-amine scaffold. The presence of the fluorine atom and the chiral center at the 4-position are key structural features that influence its chemical and biological properties.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its fundamental properties can be predicted using computational models. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems and analytical conditions.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₉H₁₁ClFNO | PubChem |

| Molecular Weight | 203.64 g/mol | PubChem |

| pKa (of the amine) | 8.5 - 9.5 | Based on computational models for similar aromatic amines.[5][6][7] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General solubility characteristics of amine hydrochlorides.[8] |

| Stability | The hydrochloride salt form enhances stability and shelf-life. Store in a cool, dry place away from light. | General stability of amine hydrochlorides.[9][10] |

Note: The pKa and solubility values are estimates and should be experimentally verified.

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 7-fluorochroman-4-one. The key transformation is a reductive amination.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the reductive amination of chromanones.[11][12][13]

Step 1: Reductive Amination of 7-Fluorochroman-4-one

-

Reaction Setup: In a round-bottom flask, dissolve 7-fluorochroman-4-one (1 equivalent) in methanol.

-

Amine Source: Add ammonium acetate (10 equivalents) to the solution. The large excess drives the equilibrium towards imine formation.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This pH range is optimal for imine formation without causing significant decomposition of the starting material or product.

-

Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone.[11]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with 2M NaOH to a pH of >10 and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-fluorochroman-4-amine as a free base. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 7-fluorochroman-4-amine free base in a minimal amount of anhydrous diethyl ether.

-

Precipitation: Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The presence of the fluorine atom will result in characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum and will be directly observable in a ¹⁹F NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the final product. A proposed method is outlined below.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the chroman-4-amine scaffold is a known pharmacophore in compounds targeting the central nervous system.[14] Derivatives of this scaffold have shown affinity for various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[14] The introduction of fluorine can enhance binding affinity and improve pharmacokinetic properties.[2][3]

Hypothetical Interaction with Serotonin Receptors

Caption: Hypothetical interaction of 7-Fluorochroman-4-amine with serotonin receptors.

Based on the pharmacology of similar compounds, 7-Fluorochroman-4-amine could potentially act as a ligand for serotonin receptors such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇. These receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders. The affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors would need to be determined experimentally.

Experimental Protocols

The following protocols provide a framework for the analytical and biological characterization of this compound.

Chiral HPLC Method for Enantiomeric Purity

This protocol is a starting point for method development and is based on established procedures for the chiral separation of fluorinated amines.[15][16]

Workflow:

Caption: Workflow for chiral HPLC analysis.

Step-by-Step Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP) is recommended as a starting point (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol (IPA). A starting ratio of 90:10 (Hexane:IPA) is suggested. To improve peak shape for the amine, add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase (0.1% v/v).

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25 °C

-

Injection volume: 10 µL

-

Detection: UV at 254 nm

-

-

Method Optimization: If separation is not achieved, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). The type and concentration of the basic modifier can also be adjusted.

-

Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptor Affinity

This protocol is a competitive binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT₁ₐ receptor.[17][18][19][20][21][22][23][24][25]

Step-by-Step Protocol:

-

Materials:

-

Cell membranes expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

-

Non-specific binding control: 5-HT (serotonin) at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membranes (typically 5-10 µg of protein per well).

-

[³H]8-OH-DPAT at a concentration close to its Kd (e.g., 1 nM).

-

Either the test compound (this compound) at various concentrations, buffer for total binding, or 10 µM 5-HT for non-specific binding.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in neuroscience research. Its fluorinated chroman-4-amine scaffold is a promising starting point for the development of ligands targeting serotonin receptors. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key experimental protocols to facilitate its investigation by the scientific community. Further research is warranted to fully elucidate the pharmacological profile of this and related compounds.

References

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.

- BenchChem. (2025). Investigating the Binding Affinity of a Novel Compound to Serotonin Receptors: A Technical Guide.

- BenchChem. (2025).

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- BenchChem. (2025).

- Wilkinson, B. L., et al. (2011). Fluorinated molecules as drugs and imaging agents in the CNS. Future Medicinal Chemistry, 3(4), 435-449.

- Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.

- I.B.S. (n.d.). Chiral HPLC Method Development.

- Sun, H., & Adejare, A. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 3(4), 451-465.

- Newman-Tancredi, A., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(6), 549-562.

- Rovati, G. E., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Methods in Molecular Biology, 929, 141-155.

- Pinto, D. C. G. A., et al. (2021).

- Sun, H., & Adejare, A. (2011). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Future Medicinal Chemistry, 3(4), 451-465.

- Zhao, Y., et al. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com.

- Al-Kindy, S. M., et al. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).

- Christensen, A. S. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. PeerJ Preprints, 4, e2564v1.

- Li, Y., et al. (2020).

- Askin, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Plaskon, A. S., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 32(12), 2457-2472.

- GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line.

- Scott, P. J. H. (2012). The Role of Fluorine in the Discovery and Optimization of CNS Agents. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 231-257).

-

Finetech Industry Limited. (n.d.). 7-Fluorochroman-4-one | CAS: 113209-68-0. Retrieved from [Link]

-

PubChem. (n.d.). (S)-7-fluorochroman-4-amine. Retrieved from [Link]

-

Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

- Christensen, A. S. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.

- Johnson, D. A., & Ramachandran, P. V. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- Parmeggiani, F., et al. (2019). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor.

- Isert, C., et al. (2024).

- Gundluru, M., et al. (2021). Fluorine containing CNS drugs.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.

- AK Scientific, Inc. (n.d.). (R)-7-Chloro-6-fluorochroman-4-amine hydrochloride.

-

PubChem. (n.d.). 5,7-Difluorochroman-4-one. Retrieved from [Link]

-

BLDpharm. (n.d.). BD215857-Chroman-4-amine hydrochloride.

- Kumar, A., & Kumar, S. (2022). Selective examples of biologically active chroman-4-one scaffolds.

- De La Torre, J. C. (2025). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. MDPI.

- Mani, S. (2013). STABILITY STUDIES: A REVIEW. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(4), 184-195.

- BLDpharm. (n.d.). 191609-45-7|6-Fluorochroman-4-amine hydrochloride.

- Kelly, G., et al. (2023). In Vitro Performance Tests for Continuous Manufacturing: The Impact on the Current Compendial Framework from the Viewpoint of the USP. Dissolution Technologies, 30(1), 24-33.

- BLDpharm. (n.d.). 1392219-01-0|(S)-8-Fluorochroman-4-amine hydrochloride.

- Jensen, K. T., et al. (2014). Improving co-amorphous drug formulations by the addition of the highly water soluble amino Acid, proline. Pharmaceutics, 6(3), 416-435.

Sources

- 1. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]

- 6. pKa Prediction | Rowan [rowansci.com]

- 7. peerj.com [peerj.com]

- 8. Improving co-amorphous drug formulations by the addition of the highly water soluble amino Acid, proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. organicreactions.org [organicreactions.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. hplc.today [hplc.today]

- 17. benchchem.com [benchchem.com]

- 18. revvity.com [revvity.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluorochroman-4-amine hydrochloride chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of 7-Fluorochroman-4-amine Hydrochloride

Introduction

This compound is a heterocyclic organic compound belonging to the chroman amine family. Chroman derivatives are significant structural motifs found in a variety of biologically active molecules, including natural products and synthetic pharmaceuticals. The introduction of a fluorine atom into the aromatic ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the chemical structure and state-of-the-art analytical methodologies for the characterization of this compound, intended for researchers, chemists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structural integrity of a compound is the foundation of its function. This compound consists of a dihydropyran ring fused to a benzene ring, forming the core chroman structure. A fluorine atom is substituted at the 7-position of the aromatic ring, and an amine group is attached to the 4-position of the dihydropyran ring. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.

A critical feature of this molecule is the chiral center at the C4 position, where the amine group is attached. This means it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. The specific stereochemistry can be crucial for biological activity, making enantiomeric separation and identification essential.

Caption: Chemical structure of this compound with chiral center at C4.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | [1] |

| Molecular Formula | C₉H₁₁ClFNO | [2] |

| Molecular Weight | 203.64 g/mol | [2] |

| CAS Number | 1261453-73-1 (for hydrochloride salt) | N/A |

| Synonyms | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | [3] |

Spectroscopic and Chromatographic Analysis

A multi-technique approach is required for the unambiguous confirmation of structure, purity, and chirality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure by mapping the chemical environments of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

-

Expertise & Experience: The choice of solvent is critical; deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable due to the salt's polarity. The hydrochloride salt can lead to peak broadening of protons near the amine group; this can sometimes be mitigated by adding a drop of D₂O to exchange the acidic amine protons.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include multiplets for the aromatic protons, with splitting patterns influenced by the fluorine atom, and signals for the aliphatic protons on the dihydropyran ring. The proton at the C4 position, adjacent to the amine, is of particular diagnostic importance. Spectroscopic data for related fluorochroman amines are available from chemical suppliers and databases.[4][5]

-

¹³C NMR: This technique reveals the carbon framework of the molecule. One would expect to see nine distinct carbon signals. The carbon atom bonded to the fluorine (C7) will appear as a doublet due to C-F coupling, which is a definitive indicator of successful fluorination.

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of the single fluorine atom on the aromatic ring. Its chemical shift provides insight into the electronic environment of the fluorine.

Protocol 1: Standard NMR Sample Preparation

-

Weigh 5-10 mg of this compound directly into an NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Vortex the tube gently until the sample is fully dissolved.

-

If required for structural confirmation, add a small amount of a reference standard like tetramethylsilane (TMS).

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is employed to determine the molecular weight and to gain structural information from fragmentation patterns. Time-of-flight mass spectrometry (TOF-MS) is particularly valuable for its high resolution and exact mass measurements.

-

Trustworthiness: When coupled with a chromatographic technique like HPLC (LC-MS), it provides a self-validating system. The retention time from the LC confirms the presence of a specific compound, while the MS provides its mass, ensuring high confidence in identification.

-

Expected Results: Using electrospray ionization in positive ion mode (ESI+), the compound will be detected as its protonated free base ([M+H]⁺). The molecular formula of the free amine is C₉H₁₀FNO, with a monoisotopic mass of approximately 167.07 Da.[6] Therefore, the expected mass-to-charge ratio (m/z) would be approximately 168.08. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million (ppm).

Caption: A typical experimental workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound and for separating its enantiomers.

-

Purity Analysis (RP-HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the compound. The method separates compounds based on their hydrophobicity.

-

Chiral Separation: To resolve the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. The choice of a CSP is empirical, but phases based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating chiral amines. This separation is crucial for developing enantiomerically pure drugs.

-

Derivatization for Enhanced Detection: While the chroman structure provides a UV chromophore, derivatization can be employed to enhance detection sensitivity, especially for trace-level analysis.[7] Reagents like o-phthalaldehyde (OPA) or dansyl chloride react with the primary amine to yield highly fluorescent products, allowing for fluorescence detection (FLD), which is significantly more sensitive than UV detection.[8][9]

Protocol 2: General RP-HPLC Method for Purity Assessment

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 266 nm.[10]

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique used to confirm the empirical formula of a newly synthesized batch.

-

Self-Validation: The experimental percentages must match the theoretical values calculated from the molecular formula (C₉H₁₁ClFNO) within a narrow margin (typically ±0.4%) to be considered valid.

Table 2: Theoretical Elemental Composition

| Element | Atomic Mass | Number of Atoms | Total Mass | % Composition |

| Carbon (C) | 12.011 | 9 | 108.099 | 53.08% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.45% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.41% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 9.33% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.88% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.86% |

| Total | 203.644 | 100.00% |

Conclusion

The comprehensive analysis of this compound requires a synergistic combination of modern analytical techniques. NMR spectroscopy serves as the primary tool for definitive structure elucidation, while mass spectrometry confirms molecular weight and elemental composition. HPLC is indispensable for assessing purity and, critically, for resolving the compound's enantiomers. By integrating these methods with sound experimental design and validation, researchers can ensure the identity, purity, and quality of this important chemical entity, paving the way for its successful application in research and development.

References

-

(S)-7-fluorochroman-4-amine. PubChem. [Link]

-

Derivatives for HPLC Analysis. Scribd. [Link]

-

Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

- Purine and Imidazopyridine Derivatives for the Treatment of Viral Diseases and Cancer.

-

(S)-6-Fluorochroman-4-amine. PubChem. [Link]

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications. [Link]

-

5,7-Difluorochroman-4-amine hydrochloride. American Elements. [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

-

Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. [Link]

-

Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]

-

FLUOROAMINE-#4. SpectraBase. [Link]

-

A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. Walsh Medical Media. [Link]

-

Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. [Link]

-

Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health. [Link]

-

A novel high sensitivity HPLC assay for topiramate, using 4-chloro-7-nitrobenzofurazan as pre-column fluorescence derivatizing agent. ResearchGate. [Link]

-

Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials. MDPI. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1392219-01-0|(S)-8-Fluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1955520-84-9|7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-7-fluorochroman-4-amine hydrochloride(1266230-22-1) 1H NMR spectrum [chemicalbook.com]

- 5. 7-Fluoroisatin(317-20-4) 1H NMR spectrum [chemicalbook.com]

- 6. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sdiarticle4.com [sdiarticle4.com]

- 8. scribd.com [scribd.com]

- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

The 7-Fluorochroman-4-amine Scaffold: A Privileged Motif for CNS-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluorochroman-4-amine hydrochloride represents a pivotal chemical entity in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of novel central nervous system (CNS) agents. While the direct mechanism of action of this specific compound is not extensively characterized in public literature, its structural framework is a recurring and highly valued motif in the design of potent and selective modulators of key neurological targets. This guide provides an in-depth analysis of the mechanistic pathways associated with derivatives of the 7-fluorochroman-4-amine core, offering insights into its role as a pharmacophore in the development of next-generation therapeutics for psychiatric and neurodegenerative disorders. We will explore its application in the synthesis of monoamine oxidase (MAO) inhibitors, vesicular monoamine transporter 2 (VMAT2) ligands, and serotonin receptor modulators, supported by experimental evidence and computational analyses.

Introduction: The Chromanamine Scaffold in Neuropharmacology

The chromane ring system, a bicyclic ether, is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. The introduction of an amine group at the 4-position, creating a chroman-4-amine, imparts basicity and a crucial point for interaction with the acidic residues commonly found in the binding pockets of aminergic G-protein coupled receptors (GPCRs) and transporters. The further addition of a fluorine atom at the 7-position can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinities.

This unique combination of structural features makes 7-fluorochroman-4-amine a highly sought-after building block for constructing libraries of compounds aimed at modulating neurotransmitter systems. Its utility lies not in a singular, defined biological activity of the parent molecule, but in its capacity to be elaborated into derivatives with high affinity and selectivity for a range of important CNS targets.

Potential Mechanisms of Action Based on Chromanamine Derivatives

The therapeutic potential of the 7-fluorochroman-4-amine scaffold can be inferred from the well-documented pharmacological activities of its derivatives. These activities primarily converge on the modulation of monoaminergic neurotransmission, a cornerstone of treatment for depression, anxiety, and other mood disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A or MAO-B can lead to an increase in the synaptic availability of these neurotransmitters, exerting antidepressant and anxiolytic effects.

The chromone scaffold, closely related to chromane, has been identified as a privileged structure for the development of MAO inhibitors.[1] Studies on chromone derivatives have shown that specific substitution patterns can lead to potent and selective inhibition of MAO-B, with IC50 values in the nanomolar range.[1] The structural similarity of the 7-fluorochroman-4-amine core suggests that its derivatives could be designed to interact with the active site of MAO enzymes. The amine functionality can participate in key hydrogen bonding interactions, while the fluorinated chromane ring can engage in hydrophobic and aromatic interactions within the enzyme's substrate-binding cavity.

Experimental Workflow: In Vitro MAO Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of 7-fluorochroman-4-amine derivatives against MAO-A and MAO-B.

Vesicular Monoamine Transporter 2 (VMAT2) Modulation

VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release.[2] Inhibition of VMAT2 can deplete neurotransmitter stores, a mechanism utilized by drugs like tetrabenazine for the treatment of hyperkinetic movement disorders. Conversely, compounds that modulate VMAT2 function can have profound effects on monoaminergic signaling.

The chromane scaffold is present in molecules designed to interact with VMAT2. The development of potent inhibitors of VMAT2 often involves rigidified structures that can fit within the transporter's binding pocket.[3] The 7-fluorochroman-4-amine framework provides a rigid core that can be functionalized to achieve high-affinity binding to VMAT2. The amine group can form a salt bridge with key acidic residues in the transporter, while the fluorinated ring can enhance binding through favorable hydrophobic interactions.

Signaling Pathway: VMAT2 and Monoamine Transport

Caption: Simplified diagram of VMAT2's role in packaging monoamines into synaptic vesicles for release.

Serotonin Receptor (5-HTR) Modulation

The serotonin receptor family is a large and diverse group of GPCRs that are the targets of numerous drugs for psychiatric conditions.[4] The 5-HT1A receptor, in particular, is a well-established target for anxiolytics and antidepressants.[5]

The chromane and related coumarin scaffolds have been extensively explored in the design of 5-HT receptor ligands.[6] Arylpiperazine derivatives of these scaffolds have shown high affinity and selectivity for 5-HT1A receptors. The 7-fluorochroman-4-amine core can serve as a bioisostere for the arylpiperazine moiety in these compounds, with the amine providing a key interaction point with the receptor. The fluorine substitution can fine-tune the electronic properties and binding affinity of the ligand.

Data Presentation: Binding Affinities of Chromane Derivatives at 5-HT Receptors

| Compound Class | Target Receptor | Representative Ki (nM) | Reference |

| Arylpiperazinyl-coumarins | 5-HT1A | 0.5 - 50 | [6] |

| Azecine-styled ligands | 5-HT2A | 10 - 100 | [7] |

| Dibenzo-azecines | D1/D2 | 5 - 50 | [7] |

Note: This table presents representative binding affinities for classes of compounds containing scaffolds related to 7-fluorochroman-4-amine to illustrate their potential as receptor ligands. Specific affinities for direct derivatives of 7-fluorochroman-4-amine would require dedicated experimental evaluation.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically involves multi-step sequences starting from commercially available substituted phenols. A common route involves the formation of the chromanone core, followed by reductive amination to install the key amine functionality.

Experimental Protocol: Representative Synthesis of a 7-Fluorochroman-4-amine Derivative

-

Step 1: Synthesis of 7-Fluorochroman-4-one:

-

React 3-fluorophenol with acrylonitrile in the presence of a base (e.g., potassium carbonate) to yield 3-(3-fluorophenoxy)propanenitrile.

-

Hydrolyze the nitrile to the corresponding carboxylic acid.

-

Perform an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst (e.g., aluminum chloride) or a strong protic acid (e.g., polyphosphoric acid) to cyclize the acid and form 7-fluorochroman-4-one.

-

-

Step 2: Reductive Amination to form 7-Fluorochroman-4-amine:

-

React 7-fluorochroman-4-one with a suitable amine source (e.g., ammonium acetate or a primary/secondary amine for N-substituted derivatives) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

-

The choice of amine and reaction conditions will determine the final derivative.

-

-

Step 3: Salt Formation:

-

Treat the free base of the 7-fluorochroman-4-amine derivative with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

-

Step 4: Purification and Characterization:

-

Purify the final product by recrystallization or column chromatography.

-

Characterize the compound using standard analytical techniques, including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

-

Future Directions and Therapeutic Potential

The 7-fluorochroman-4-amine scaffold holds considerable promise for the future of CNS drug discovery. Its inherent structural features, combined with the potential for diverse functionalization, make it an ideal starting point for the development of novel therapeutics with improved efficacy and side-effect profiles.

Future research efforts should focus on:

-

Synthesis and screening of focused libraries: The systematic synthesis and biological evaluation of derivatives of 7-fluorochroman-4-amine against a panel of CNS targets will be crucial to fully elucidate its potential.

-

Structure-activity relationship (SAR) studies: Detailed SAR studies will provide valuable insights into the key structural features required for potent and selective activity at specific receptors and transporters.

-

Pharmacokinetic and in vivo evaluation: Promising lead compounds should be advanced to pharmacokinetic and in vivo efficacy studies in relevant animal models of neurological and psychiatric disorders.

Conclusion

While the direct mechanism of action of this compound remains to be fully elucidated, its significance in medicinal chemistry is undeniable. As a privileged scaffold, it provides a robust platform for the design and synthesis of a new generation of CNS-active compounds. By leveraging the known pharmacology of its derivatives, researchers can continue to exploit the therapeutic potential of this versatile chemical entity in the ongoing quest for safer and more effective treatments for a range of debilitating brain disorders.

References

- Gaspar, A., et al. (2011). Chromone, a privileged scaffold for the development of monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 54(15), 5165-5173.

- Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter. (2018). Journal of Medicinal Chemistry, 61(21), 9593-9609.

- Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. (2009). Medicinal Research Reviews, 29(5), 705-733.

- 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. (2016). Bioorganic & Medicinal Chemistry Letters, 26(13), 3075-3079.

- Derivatives as 5HT(1A) receptor ligands - Past and present. (2005). Current Medicinal Chemistry, 12(8), 899-919.

- Discovery and Development of Monoamine Transporter Ligands. (2018). ACS Chemical Neuroscience, 9(10), 2458-2476.

- (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905. PubChem.

- Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (2020). Molecules, 25(18), 4185.

- Dopamine/serotonin receptor ligands. Part 17: a cross-target SAR approach: affinities of azecine-styled ligands for 5-HT(2A) versus D1 and D2 receptors. Semantic Scholar.

- Structural studies of serotonin receptor family. (2021). Journal of Biomedical Science, 28(1), 1-11.

- Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. (2008). Archiv der Pharmazie, 341(11), 696-700.

- Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127674.

- Dopamine/serotonin receptor ligands. Part 17: a cross-target SAR approach: affinities of azecine-styled ligands for 5-HT(2A) versus D1 and D2 receptors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(13), 3809-3813.

- Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. (2011). European Journal of Medicinal Chemistry, 46(9), 4386-4395.

- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (1983). Journal of Medicinal Chemistry, 26(1), 133-136.

- Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. (2003). Bioorganic & Medicinal Chemistry, 11(23), 5091-5098.

- Synthesis and biological evaluation of manzamine analogues. (2006). Organic Letters, 8(15), 3407-3409.

- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2023). Pharmaceuticals, 16(7), 938.

- Synthesis of new 7-oxycoumarin derivatives as potent and selective monoamine oxidase A inhibitors. (2012). Journal of Medicinal Chemistry, 55(23), 10424-10436.

Sources

- 1. Chromone, a privileged scaffold for the development of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dopamine/serotonin receptor ligands. Part 17: a cross-target SAR approach: affinities of azecine-styled ligands for 5-HT(2A) versus D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of (S)-7-fluorochroman-4-amine

A Predictive Framework Based on a Privileged Scaffold for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-7-fluorochroman-4-amine is a chiral heterocyclic compound built upon the chroman scaffold, a privileged structure in medicinal chemistry. While direct and extensive research on this specific molecule is limited in publicly available literature, this guide provides a comprehensive technical overview of its predicted biological activity, drawing insights from the well-established pharmacology of the broader chroman-4-amine class and the known impact of fluorine substitution in central nervous system (CNS) drug design. The primary predicted therapeutic target for (S)-7-fluorochroman-4-amine is monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document will delve into the rationale for its design, propose a detailed enantioselective synthetic route, outline key biological evaluation protocols, and construct a predictive structure-activity relationship (SAR) framework.

Introduction: The Chroman-4-amine Scaffold and the Significance of Fluorine and Chirality

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in the design of novel therapeutic agents due to its structural rigidity and the capacity for diverse functionalization. Chroman-4-amine derivatives, in particular, have garnered significant attention for their wide array of biological activities, including neuroprotective, anticancer, and antimicrobial properties.[1]

The introduction of a fluorine atom at the 7-position of the chroman ring and the specific (S)-stereochemistry at the 4-position are critical design elements that are predicted to significantly influence the molecule's pharmacological profile.

-

Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] In the context of CNS drugs, fluorine can enhance blood-brain barrier penetration.[2]

-

Stereochemistry: The (S)-enantiomer of many chiral amines is often associated with higher potency and selectivity for specific biological targets, a crucial factor in minimizing off-target effects and enhancing the therapeutic index.

Given these considerations, (S)-7-fluorochroman-4-amine represents a rationally designed molecule with a high potential for potent and selective biological activity, particularly within the central nervous system.

Predicted Biological Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. The inhibition of MAO, particularly MAO-B, is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[4] Chroman-4-one and related flavonoid scaffolds have been identified as potent and selective MAO inhibitors.[4][5]

It is hypothesized that (S)-7-fluorochroman-4-amine will act as an inhibitor of monoamine oxidase, with a potential for selectivity towards the MAO-B isoform. This prediction is based on the established activity of the chroman scaffold and the known influence of specific substituents on inhibitory potency and selectivity.

Enantioselective Synthesis of (S)-7-fluorochroman-4-amine

The synthesis of enantiomerically pure (S)-7-fluorochroman-4-amine is crucial for its biological evaluation. A robust and scalable synthetic route is proposed, commencing with the synthesis of the corresponding chroman-4-one, followed by asymmetric reduction to the chiral alcohol, and subsequent conversion to the amine. A highly effective method for the asymmetric reduction step is the Noyori-Ikariya ruthenium-catalyzed asymmetric transfer hydrogenation.[6]

Synthesis of 7-Fluorochroman-4-one

The synthesis of the precursor, 7-fluorochroman-4-one, can be achieved through a multi-step process starting from commercially available materials.[7]

Asymmetric Transfer Hydrogenation to (S)-7-fluorochroman-4-ol

The key enantioselective step involves the asymmetric transfer hydrogenation of 7-fluorochroman-4-one to yield (S)-7-fluorochroman-4-ol. This can be accomplished using a chiral ruthenium catalyst.[6]

Conversion to (S)-7-fluorochroman-4-amine

The final step involves the conversion of the chiral alcohol to the corresponding amine. This can be achieved through standard synthetic transformations, such as a Mitsunobu reaction followed by deprotection, or via an azide intermediate followed by reduction.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 7-Fluorochroman-4-one

This protocol is adapted from the established Noyori-Ikariya asymmetric transfer hydrogenation of ketones.[6]

Materials:

-

7-Fluorochroman-4-one

-

[(S,S)-TsDAEN]RuCl(p-cymene) catalyst

-

Formic acid (HCOOH)

-

Triethylamine (Et3N)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 7-fluorochroman-4-one (1 equivalent) in the anhydrous solvent.

-

Add the [(S,S)-TsDAEN]RuCl(p-cymene) catalyst (0.5-2 mol%).

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add the formic acid/triethylamine mixture (2-5 equivalents) to the reaction flask.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford (S)-7-fluorochroman-4-ol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Biological Evaluation: Monoamine Oxidase Inhibition Assay

To validate the predicted biological activity of (S)-7-fluorochroman-4-amine, a robust in vitro monoamine oxidase inhibition assay is required. This assay will determine the compound's inhibitory potency (IC50) against both MAO-A and MAO-B isoforms.

Protocol 2: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

(S)-7-fluorochroman-4-amine (test compound)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Selegiline (selective MAO-B inhibitor, positive control)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (MAO substrate)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of (S)-7-fluorochroman-4-amine and the positive control inhibitors in assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the test compound or control inhibitor, and the respective MAO enzyme (MAO-A or MAO-B).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Prepare a detection solution containing Amplex® Red, HRP, and p-tyramine in assay buffer.

-

Initiate the reaction by adding the detection solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission) at multiple time points.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Predictive Structure-Activity Relationship (SAR)

While specific SAR data for (S)-7-fluorochroman-4-amine is not available, a predictive analysis can be constructed based on studies of related chroman and flavonoid derivatives as MAO inhibitors.[4][5]

Table 1: Predicted SAR for (S)-7-fluorochroman-4-amine and Analogs as MAO Inhibitors

| Position of Modification | Predicted Effect on MAO Inhibition | Rationale |

| 4-Amino Group | Essential for activity. The nature of the amine (primary, secondary, tertiary) will likely influence potency and selectivity. | The amino group is a key pharmacophoric feature for interaction with the active site of MAO. |

| (S)-Stereochemistry | Potentially enhances potency and/or selectivity. | Chiral recognition at the enzyme's active site often leads to stereospecific binding and inhibition. |

| 7-Fluoro Group | May increase potency and improve pharmacokinetic properties. | Fluorine's electronegativity can alter the electronic properties of the aromatic ring, potentially enhancing binding interactions. It can also block metabolic sites, increasing bioavailability.[2] |

| Other Ring Substitutions | Highly dependent on the position and nature of the substituent. Electron-withdrawing groups at certain positions have been shown to increase MAO-B selectivity in related scaffolds.[5] | Substituents can influence the electronic and steric properties of the molecule, affecting its interaction with the enzyme's active site. |

Visualization of Key Concepts

Diagram 1: General Synthetic Pathway to (S)-7-fluorochroman-4-amine

Caption: Predicted MAO-B inhibition by (S)-7-fluorochroman-4-amine.

Conclusion and Future Directions

(S)-7-fluorochroman-4-amine is a promising, yet understudied, molecule with a high predicted potential as a monoamine oxidase inhibitor for the treatment of neurodegenerative diseases. This technical guide provides a comprehensive framework for its synthesis and biological evaluation, based on the extensive knowledge of the chroman-4-amine scaffold and the principles of medicinal chemistry.

Future research should focus on the following areas:

-

Execution of the proposed enantioselective synthesis to obtain a pure sample of (S)-7-fluorochroman-4-amine.

-

In vitro biological evaluation to confirm its MAO inhibitory activity and determine its selectivity profile.

-

Expansion of the SAR study by synthesizing and testing a library of related analogs to optimize potency and selectivity.

-

In vivo studies in relevant animal models of neurodegenerative disease to assess its therapeutic efficacy and pharmacokinetic profile.

The exploration of (S)-7-fluorochroman-4-amine and its derivatives holds significant promise for the discovery of novel and effective treatments for debilitating neurological disorders.

References

-

Moutayakine, A., et al. Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. 2022. Available from: [Link]

-

Emami, S., & Ghanbarimasir, Z. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. 2015;93:539-63. Available from: [Link]

-

Ferreira, A.R., et al. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. 2022;27(11):3575. Available from: [Link]

-

Fridén-Saxin, M., et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. 2012;55(15):7104-13. Available from: [Link]

-

Amato, E., et al. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Bioorganic & Medicinal Chemistry. 2014;22(1):126-34. Available from: [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

-

Saxena, S.K., et al. Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative. Journal of Pharmaceutical Research International. 2021;33(63A):374-384. Available from: [Link]

-

Lee, J., et al. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Molecules. 2021;26(11):3352. Available from: [Link]

-

Herraiz, T. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. 2017;1545:155-168. Available from: [Link]

-

Bautista-Aguayo, A., et al. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Omega. 2024;9(15):17336-17349. Available from: [Link]

-

Oestreich, M. Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. Chemistry. 2022;28(27):e202200224. Available from: [Link]

-

Alemán, J., et al. Asymmetric Synthesis of 4-Amino-4H-Chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. Angewandte Chemie International Edition. 2010;49(32):5523-7. Available from: [Link]

-

Chen, J., et al. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-Michael cascade reaction. Organic & Biomolecular Chemistry. 2018;16(5):743-750. Available from: [Link]

-

PubChem. (S)-6-Fluorochroman-4-amine. Available from: [Link]

-

Li, G., et al. Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. Organic & Biomolecular Chemistry. 2021;19(27):6054-6058. Available from: [Link]

-

Wang, Y., et al. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. RSC Advances. 2020;10(5):2939-2949. Available from: [Link]

-

Iglesias-García, O., et al. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. 2021;121(21):13382-13439. Available from: [Link]

-

MacMillan, D.W.C. Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research. 2007;40(12):1327-39. Available from: [Link]

-

Seifert, T., et al. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. 2014;57(22):9511-24. Available from: [Link]

-

Iglesias-García, O., et al. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. 2021;121(21):13382-13439. Available from: [Link]

-

Zotova, T.A., et al. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Monatshefte für Chemie - Chemical Monthly. 2024;155:205-218. Available from: [Link]

-

MacMillan, D.W.C. Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research. 2007;40(12):1327-39. Available from: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/acc-chem-res-2007-40-1327-39.pdf]([Link] Macmillan Group/files/publications/acc-chem-res-2007-40-1327-39.pdf)

-

Borbás, A., et al. Enantioselective Synthesis of 1- and 4-Hydroxytetrahydrocarbazoles through Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry. 2011;76(15):6273-81. Available from: [Link]

-

Gembus, V., et al. Enzymatic Resolution of Chroman-4-ol and Its Core Analogues with Burkholderia cepacia Lipase. ChemInform. 2011;42(42). Available from: [Link]

-

Kumar, A., et al. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts. 2024;14(7):451. Available from: [Link]

-

Juaristi, E., et al. Mechanoenzymatic resolution of racemic chiral amines, a green technique for the synthesis of pharmaceutical building blocks. Green Chemistry. 2019;21(15):4145-4151. Available from: [Link]

-

Ibeanu, G., et al. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Future Medicinal Chemistry. 2019;11(16):2155-2172. Available from: [Link]

-

Wagh, S.B., & Piste, P.B. as leads for non-CNS targets. F1000Research. 2014;3:76. Available from: [Link]

-

Ramalingam, K., et al. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. 1977;20(6):847-50. Available from: [Link]

-

Mathew, B., et al. Fluorine containing CNS drugs. Letters in Organic Chemistry. 2015;12(1):2-10. Available from: [Link]

Sources

- 1. Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of (R)-7-fluorochroman-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route for (R)-7-fluorochroman-4-amine hydrochloride, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the 7-fluorochroman-4-one core, followed by the formation of the racemic amine, subsequent chiral resolution to isolate the desired (R)-enantiomer, and concluding with the formation of the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction

Chiral chroman-4-amine derivatives are privileged scaffolds in the development of novel therapeutic agents due to their rigid bicyclic structure and the presence of a stereogenic center that can facilitate specific interactions with biological targets. The (R)-enantiomer of 7-fluorochroman-4-amine, in particular, serves as a key intermediate for various pharmacologically active molecules. The fluorine substituent at the 7-position can enhance metabolic stability, binding affinity, and bioavailability. This guide delineates a robust and reproducible synthetic pathway to obtain the enantiomerically pure hydrochloride salt of this compound.

Overall Synthetic Strategy

The synthesis of (R)-7-fluorochroman-4-amine hydrochloride is a multi-step process that can be logically divided into four key stages. The proposed route focuses on a classical approach involving the resolution of a racemic intermediate, which is often a practical and scalable method in a research and development setting.

Caption: Overall workflow for the synthesis of (R)-7-fluorochroman-4-amine hydrochloride.

Stage 1: Synthesis of 7-Fluorochroman-4-one

The synthesis of the key intermediate, 7-fluorochroman-4-one, is achieved through a two-step sequence starting from 3-fluorophenol: a Friedel-Crafts acylation followed by an intramolecular cyclization.

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

This reaction involves the acylation of 3-fluorophenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-(3-chloropropionyl)-5-fluorophenol. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Friedel-Crafts acylation to form the key intermediate.

Experimental Protocol:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane), add 3-chloropropionyl chloride (1.1 eq.) dropwise.

-

Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Slowly add a solution of 3-fluorophenol (1.0 eq.) in dichloromethane to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

The synthesized 2-(3-chloropropionyl)-5-fluorophenol undergoes intramolecular Williamson ether synthesis upon treatment with a base to form 7-fluorochroman-4-one.

Experimental Protocol:

-

Dissolve the 2-(3-chloropropionyl)-5-fluorophenol (1.0 eq.) in a suitable solvent such as acetone or ethanol.

-

Add a base, for example, potassium carbonate (2.0 eq.), to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-fluorochroman-4-one.

-

The product can be purified by recrystallization or column chromatography.

Stage 2: Synthesis of rac-7-Fluorochroman-4-amine

The racemic amine is prepared from 7-fluorochroman-4-one via reductive amination. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a suitable method for this transformation.[1]

Experimental Protocol:

-

In a round-bottom flask, combine 7-fluorochroman-4-one (1.0 eq.) and ammonium formate (5-10 eq.).

-

Heat the mixture to 160-180 °C for several hours. The reaction is typically performed neat.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and add aqueous HCl to hydrolyze the intermediate formamide.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the solution and basify with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic 7-fluorochroman-4-amine.

Stage 3: Chiral Resolution of rac-7-Fluorochroman-4-amine

The separation of the enantiomers is a critical step and can be effectively achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA).[2] This method relies on the differential solubility of the two diastereomeric salts.[3]

Caption: Chiral resolution process via diastereomeric salt formation.

Experimental Protocol:

-

Dissolve racemic 7-fluorochroman-4-amine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 eq.) in the same solvent, heating gently if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

To liberate the free amine, suspend the diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is strongly basic.

-

Extract the enantiomerically enriched (R)-7-fluorochroman-4-amine with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the pure enantiomer. The enantiomeric excess (ee) should be determined by chiral HPLC.

Stage 4: Formation of (R)-7-fluorochroman-4-amine hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolve the enantiomerically pure (R)-7-fluorochroman-4-amine in a suitable solvent such as methanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in the same solvent (e.g., methanolic HCl or ethereal HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the suspension for a short period in the cold.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (R)-7-fluorochroman-4-amine hydrochloride.

Alternative Enantioselective Strategies

While chiral resolution is a robust method, direct asymmetric synthesis can be more atom-economical. Two promising alternatives are:

-

Asymmetric Reductive Amination: This approach involves the direct conversion of 7-fluorochroman-4-one to the chiral amine using a chiral catalyst and a reducing agent. For instance, a transition metal catalyst (e.g., Iridium or Rhodium) with a chiral ligand in the presence of a hydrogen source like ammonium formate can facilitate this transformation.[4][5]

-

Asymmetric Reduction to Chiral Alcohol: The ketone can be asymmetrically reduced to the corresponding (R)-alcohol using a chiral reducing agent (e.g., a CBS catalyst) or a biocatalyst like a ketoreductase (KRED).[6] The resulting chiral alcohol can then be converted to the amine via a Mitsunobu reaction or by conversion to a mesylate followed by substitution with an amine source.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Fluorochroman-4-one | C₉H₇FO₂ | 166.15 |

| rac-7-Fluorochroman-4-amine | C₉H₁₀FNO | 167.18 |

| (R)-7-Fluorochroman-4-amine | C₉H₁₀FNO | 167.18 |

| (R)-7-Fluorochroman-4-amine hydrochloride | C₉H₁₁ClFNO | 203.64 |

Safety Considerations

-

3-Fluorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

3-Chloropropionyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood.

-

Aluminum chloride: Corrosive and reacts violently with water. Handle in a dry environment.

-

Thionyl chloride: Highly toxic and corrosive. Reacts violently with water to release toxic gases (HCl and SO₂).[7][8][9][10][11] All manipulations should be performed in a well-maintained fume hood.

-

Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when performing these reactions. An emergency shower and eyewash station should be readily accessible.[9]

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of (R)-7-fluorochroman-4-amine hydrochloride. The described protocols, with an emphasis on the classical chiral resolution of the racemic amine, offer a practical approach for obtaining this valuable chiral building block in high enantiomeric purity. The alternative enantioselective strategies discussed also present opportunities for further process optimization and development.

References

- Merck Millipore. (2025, December 10).

- Google Patents. (n.d.). EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on.

- Fisher Scientific. (2009, September 21).

-

New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

PubMed. (2023, December 28). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis -3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. Retrieved from [Link]

-

ResearchGate. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link]

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

BC.edu. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-Difluorochroman-4-one. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. Retrieved from [Link]

-

ResearchGate. (2019, October 23). An Ammonium-Formate-Driven Trienzymatic Cascade for ω-Transaminase-Catalysed ( R )-Selective Amination. Retrieved from [Link]

- Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

Sources

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

7-Fluorochroman-4-amine hydrochloride discovery and history

An In-Depth Technical Guide to 7-Fluorochroman-4-amine Hydrochloride and the Strategic Role of the Fluorinated Chroman Scaffold in Drug Discovery

Abstract